molecular formula C7H15NO B1357453 2-(Tetrahydro-2H-pyran-3-YL)ethanamine CAS No. 98430-09-2

2-(Tetrahydro-2H-pyran-3-YL)ethanamine

Cat. No. B1357453
CAS RN: 98430-09-2
M. Wt: 129.2 g/mol
InChI Key: XKNKOCGKABTGEP-UHFFFAOYSA-N
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Description

“2-(Tetrahydro-2H-pyran-3-YL)ethanamine” is a chemical compound with the CAS Number: 98430-09-2. It has a linear formula of C7 H15 N O . The molecular weight of this compound is 129.20 .


Synthesis Analysis

The synthesis of “2-(Tetrahydro-2H-pyran-3-YL)ethanamine” involves several steps. One method involves the reduction of a compound with lithium aluminum hydride, followed by heating and then cooling to 0°C. Ethyl acetate is then added until no more bubbles are formed, followed by the gradual addition of methanol .


Molecular Structure Analysis

The molecular structure of “2-(Tetrahydro-2H-pyran-3-YL)ethanamine” can be represented by the SMILES string NCCC1CCCOC1 . This represents the connectivity and arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving “2-(Tetrahydro-2H-pyran-3-YL)ethanamine” are complex and involve multiple steps. For instance, one reaction involves heating the compound under reflux for several hours, followed by cooling and the addition of ethyl acetate and methanol .


Physical And Chemical Properties Analysis

“2-(Tetrahydro-2H-pyran-3-YL)ethanamine” is a solid at room temperature . It has a density of 1.02 and a refractive index of 1.4630-1.4670 .

Scientific Research Applications

Synthesis and Transformations

  • The compound has been used in the synthesis of secondary amines of the tetrahydropyran series through condensation with aromatic aldehydes and ketones, followed by reduction of the azomethines formed. This demonstrates its utility in organic synthesis and compound modification (Arutyunyan et al., 2017).

Construction of Polycyclic Architectures

  • A novel strategy involving the compound was developed for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This approach is significant for the rapid construction of complex polycyclic architectures, which are essential components in many natural products (Someswarao et al., 2018).

Metal Complex Formation

  • The compound has been used in the synthesis of low symmetry pyrazole-based tripodal tetraamine ligands, leading to the formation of various metal complexes. These findings are crucial in the field of coordination chemistry and could have implications for catalysis and material science applications (Cubanski et al., 2013).

Synthesis of Diamides and Enaminones

  • It has been utilized in the reaction to form diamides, demonstrating its versatility in creating a range of organic compounds. This expands its applicability in pharmaceuticals and material science (Agekyan & Mkryan, 2015).

Applications in Asymmetric Synthesis

  • The compound has been implicated in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, showcasing its potential in the field of asymmetric synthesis which is critical for the development of pharmaceutical agents (Meilert et al., 2004).

Inhibitory Activities

  • Schiff bases derived from the compound have shown promising pancreatic lipase inhibitory activities, indicating potential applications in the treatment of obesity and related metabolic disorders (Warad et al., 2020).

Safety And Hazards

The compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye damage, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(oxan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNKOCGKABTGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598087
Record name 2-(Oxan-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-3-YL)ethanamine

CAS RN

98430-09-2
Record name 2-(Oxan-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HE Aylott, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
A number of reports have recently been published describing the discovery and optimization of bromo and extraterminal inhibitors which are selective for the second bromodomain (BD2…
Number of citations: 16 pubs.acs.org

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